molecular formula C16H19NO3S2 B6561891 N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide CAS No. 1091005-08-1

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6561891
CAS No.: 1091005-08-1
M. Wt: 337.5 g/mol
InChI Key: PVDTXAHIDLWHSK-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a chemical compound that combines a phenyloxan moiety with a thiophene-2-sulfonamide group. This unique structure gives it significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide has immense potential in various scientific research fields:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for other chemical compounds.

    Biology: It may be used in the study of biological processes and interactions at the molecular level.

    Industry: It can be used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is unique due to its specific combination of a phenyloxan moiety with a thiophene-2-sulfonamide group. This unique structure gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c18-22(19,15-7-4-12-21-15)17-13-16(8-10-20-11-9-16)14-5-2-1-3-6-14/h1-7,12,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDTXAHIDLWHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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